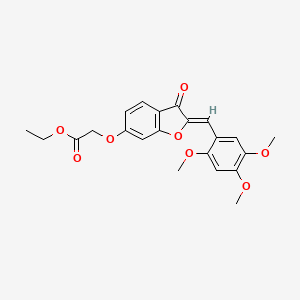

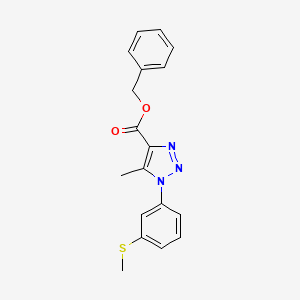

(Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a complex organic compound typically involves multiple steps, each requiring specific reagents and conditions. The exact process would depend on the structure of the compound .Molecular Structure Analysis

The structure of an organic compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can often be predicted based on its functional groups .Physical And Chemical Properties Analysis

These properties can be determined using various analytical techniques. Physical properties include melting point, boiling point, and solubility. Chemical properties refer to how the compound reacts with other substances .Scientific Research Applications

1. Marine Fungus Derivatives

Continuous research on marine fungi, such as Penicillium sp., has led to the discovery of new compounds with potential pharmacological significance. These compounds, including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate and others, were isolated and characterized for their unique structures and properties (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).

2. Synthesis and Antimicrobial Evaluation

Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, synthesized from related compounds, have been studied for their antimicrobial activity. The synthesis process and the evaluation of these analogues' anti-microbial properties highlight the potential of these compounds in pharmaceutical applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

3. Crystal and Molecular Structure Analysis

The compound ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, has been characterized using NMR, mass spectra, and X-ray diffraction studies. Understanding its molecular structure aids in exploring its applications in chemistry and pharmacology (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).

4. Antioxidant Phenolic Compounds Study

Research on Juglans regia kernels isolated phenolic compounds, including ethyl gallate, which demonstrated significant antioxidant activities. These findings suggest potential applications of these compounds in food and pharmaceutical industries for their antioxidant properties (Zhang, Liao, Moore, Wu, & Wang, 2009).

5. Zirconium Benzyl Complexes in Polymerization

The study of neutral and cationic zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands revealed their potential in olefin polymerization chemistry. This research contributes to the understanding of catalysis and polymer production processes (Tsukahara, Swenson, & Jordan, 1997).

Mechanism of Action

Target of Action

The primary targets of (Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in cellular processes such as cell division, protein folding, and signal transduction .

Mode of Action

(Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate interacts with its targets by inhibiting their activity . For example, it inhibits tubulin polymerization, which is essential for cell division . This interaction results in changes in cellular processes, leading to the compound’s bioactivity effects .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it affects the cell division pathway . By inhibiting Hsp90, it affects protein folding and degradation pathways . The compound’s effects on these pathways lead to downstream effects such as cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of (Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate’s action include cell cycle arrest and apoptosis due to its inhibition of tubulin . It also affects protein folding and degradation due to its inhibition of Hsp90 .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-5-28-21(23)12-29-14-6-7-15-17(10-14)30-20(22(15)24)9-13-8-18(26-3)19(27-4)11-16(13)25-2/h6-11H,5,12H2,1-4H3/b20-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGATZOXRWBENCD-UKWGHVSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2577318.png)

![N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2577327.png)

![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)

![benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2577335.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2577337.png)

![2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2577338.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2577339.png)